molecular formula C27H22N6NaO12S3+ B15187154 Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt CAS No. 83763-74-0

Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt

Cat. No.: B15187154
CAS No.: 83763-74-0
M. Wt: 741.7 g/mol
InChI Key: FPCSMUMYSUSNKV-UHFFFAOYSA-N
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Description

This compound is a highly functionalized azo dye derivative characterized by a naphthotriazolium core, multiple sulfonate groups, and an o-anisidino (2-methoxyphenyl) substituent. The sodium salt form enhances its water solubility, making it suitable for applications in textile dyeing, biomedical imaging, or as a reactive intermediate in organic synthesis. Key structural features include:

  • Azo linkage (–N=N–): Imparts chromophoric properties, critical for light absorption and color intensity.
  • Triazolium ring: A positively charged heterocycle that may enhance stability and ionic interactions.
  • Sulfonate groups (–SO₃⁻): Improve solubility and enable electrostatic binding to substrates.
  • o-Anisidino group: Introduces steric and electronic effects due to the methoxy substituent.

Comparisons with structurally analogous compounds provide insights into its properties and behavior .

Properties

CAS No.

83763-74-0

Molecular Formula

C27H22N6NaO12S3+

Molecular Weight

741.7 g/mol

IUPAC Name

sodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]azaniumylideneamino]-2-sulfophenyl]-7-sulfobenzo[e]benzotriazole-4-sulfonate

InChI

InChI=1S/C27H22N6O12S3.Na/c1-14(34)24(27(35)28-19-5-3-4-6-21(19)45-2)30-29-16-7-10-20(22(13-16)47(39,40)41)33-31-25-18-9-8-17(46(36,37)38)11-15(18)12-23(26(25)32-33)48(42,43)44;/h3-13,24H,1-2H3,(H,28,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1

InChI Key

FPCSMUMYSUSNKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)[NH+]=NC2=CC(=C(C=C2)N3N=C4C5=C(C=C(C=C5)S(=O)(=O)O)C=C(C4=N3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt typically involves multiple steps:

    Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of the sulpho groups: Sulphonation reactions are carried out using reagents like sulfuric acid or chlorosulfonic acid.

    Formation of the triazolium ring: Cyclization reactions are employed to form the triazolium ring structure.

    Final assembly: The various intermediates are combined under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulpho groups.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce aromatic amines.

Scientific Research Applications

Chemistry

    Dye and pigment synthesis: The compound’s azo group makes it useful in the production of dyes and pigments.

    Catalysis: Its complex structure can serve as a ligand in catalytic processes.

Biology

    Biological staining: The compound can be used as a staining agent in biological research to highlight specific structures in cells and tissues.

Medicine

    Drug development: Its unique structure may be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.

Industry

    Material science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulpho groups can enhance solubility and binding affinity to specific proteins or enzymes. The triazolium ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Azo Chemistry

Azo compounds with sulfonamide or sulfonate groups are well-documented. Below is a comparative analysis of key examples:

Compound Structural Features Key Functional Groups Solubility Melting Point (°C) Applications References
Target Compound Naphthotriazolium core, two sulfonate groups, o-anisidino substituent, azo linkage –N=N–, –SO₃⁻, triazolium, carbonyl High (aqueous) Not reported Hypothetical: Dyes, sensors
2-Cyano-N-(4-sulfamoylphenyl)-2-[2-(4-methylphenyl)hydrazinylidene]ethanamide (13a) Sulfamoyl group (–SO₂NH₂), cyano (–C≡N), azo linkage, methylphenyl substituent –N=N–, –SO₂NH₂, –C≡N Moderate (organic) 288 Dye intermediates, antimicrobials
6-Chloroquinoxaline-2:3-dicarboxylic acid derivatives Quinoxaline core, chloro substituent, carboxylic acid groups –COOH, –Cl Low (organic) 175–207 Pharmaceutical intermediates
Benzothiazolyl-azo derivatives Benzothiazole core, hydroxy/azo groups, varied substituents –N=N–, –OH, benzothiazole Variable 150–300 pH sensors, metal ion detection
Alkylbenzene-sulfonic-acid sodium salt Linear alkyl chain, benzene sulfonate –SO₃⁻, alkyl chain High (aqueous) Not reported Detergents, surfactants

Key Findings from Comparative Analysis

  • Solubility: The target compound’s dual sulfonate groups likely confer superior aqueous solubility compared to sulfamoyl-containing analogues (e.g., 13a) and quinoxaline derivatives . This aligns with detergent-like sulfonate salts (e.g., alkylbenzene-sulfonic-acid sodium salt) .
  • Stability : The triazolium ring may enhance thermal stability relative to neutral azo compounds (e.g., benzothiazolyl-azo derivatives), which degrade at lower temperatures .
  • Reactivity: The o-anisidino group’s methoxy substituent could reduce electrophilicity at the azo linkage compared to electron-withdrawing groups (e.g., –Cl in quinoxaline derivatives), affecting coupling reactions .
  • Spectral Properties : IR and NMR data for 13a–b (e.g., C≡N stretch at ~2214 cm⁻¹, C=O at ~1664 cm⁻¹) suggest the target compound would exhibit similar peaks for its azo, carbonyl, and sulfonate groups .

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